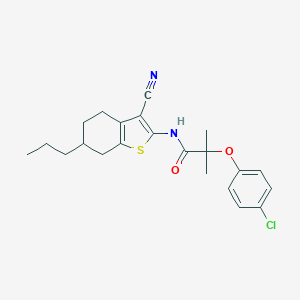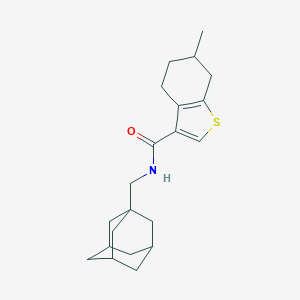![molecular formula C23H26N4O7S B452523 DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B452523.png)
DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring an adamantyl group, a nitro-substituted pyrazole, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the adamantyl-substituted pyrazole. This can be achieved through the nitration of 1-adamantylpyrazole followed by acylation to introduce the carbonyl group. The thiophene ring is then introduced through a cyclization reaction, and the final product is obtained by esterification .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and acylation steps, as well as the development of efficient purification techniques to isolate the final product .
化学反应分析
Types of Reactions
DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The ester groups can be hydrolyzed to carboxylic acids
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Hydrolysis reactions typically require acidic or basic conditions .
Major Products
The major products formed from these reactions include amino-substituted derivatives, hydroxyl-substituted derivatives, and carboxylic acid derivatives .
科学研究应用
DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts
作用机制
The mechanism of action of DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the adamantyl group provides stability and enhances membrane permeability. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
相似化合物的比较
Similar Compounds
1-(1-Adamantyl)-3-nitro-1H-pyrazole: Similar structure but lacks the thiophene ring and ester groups.
5-(1-Adamantyl)-2,4-dimethylthiophene: Similar structure but lacks the nitro-substituted pyrazole.
Dimethyl 3-methylthiophene-2,4-dicarboxylate: Similar structure but lacks the adamantyl and nitro-substituted pyrazole groups
Uniqueness
DIMETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to the combination of its adamantyl group, nitro-substituted pyrazole, and thiophene ring, which confer distinct chemical and biological properties .
属性
分子式 |
C23H26N4O7S |
|---|---|
分子量 |
502.5g/mol |
IUPAC 名称 |
dimethyl 5-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C23H26N4O7S/c1-11-16(21(29)33-2)20(35-18(11)22(30)34-3)24-19(28)17-15(27(31)32)10-26(25-17)23-7-12-4-13(8-23)6-14(5-12)9-23/h10,12-14H,4-9H2,1-3H3,(H,24,28) |
InChI 键 |
JKJSPUMATKPRPB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4)C(=O)OC |
规范 SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452447.png)

![Methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452449.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452450.png)
![Ethyl 6-ethyl-2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452451.png)
![isopropyl 2-{[2-(2,5-dichlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B452452.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B452453.png)
![methyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452454.png)
![2-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carbonitrile](/img/structure/B452456.png)

![methyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452460.png)
![Isopropyl 5-(anilinocarbonyl)-4-methyl-2-{[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B452462.png)
![N-[2-(1-adamantyl)ethyl]-2-(3,4-dimethylphenoxy)butanamide](/img/structure/B452463.png)

